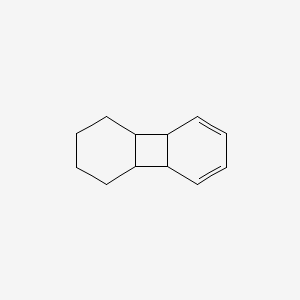![molecular formula C10H11NO2 B14678324 7-Methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-5-carboxylic acid CAS No. 28330-57-6](/img/structure/B14678324.png)
7-Methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-5-carboxylic acid is a heterocyclic compound with a unique structure that includes a cyclopenta[c]pyridine ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-5-carboxylic acid can be achieved through several methods. One common approach involves the condensation of 2-hydroxy-3-methyl-2-cyclopentene-1-one with ethylene diamine, followed by dehydrogenation in the presence of palladium over activated charcoal or copper chromite . Another method includes the use of cyclopentanone and benzylamine as raw materials, employing nucleophilic addition, acetylization, Vilsmeier cyclization reaction, and dechlorination under mild reaction conditions .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The reactions are optimized for yield and purity, and the processes are scaled up to meet industrial demands.
Analyse Des Réactions Chimiques
Types of Reactions
7-Methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-5-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents and nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines.
Applications De Recherche Scientifique
7-Methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is employed in the development of new materials and as a corrosion inhibitor for metals.
Mécanisme D'action
The mechanism by which 7-Methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-5-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and inflammation pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6,7-Dihydro-5H-cyclopenta[b]pyridine
- 5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine
Uniqueness
7-Methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-5-carboxylic acid is unique due to its specific structural features and the presence of a carboxylic acid group. This distinguishes it from other similar compounds and contributes to its distinct chemical and biological properties.
Propriétés
Numéro CAS |
28330-57-6 |
|---|---|
Formule moléculaire |
C10H11NO2 |
Poids moléculaire |
177.20 g/mol |
Nom IUPAC |
7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-5-carboxylic acid |
InChI |
InChI=1S/C10H11NO2/c1-6-4-8(10(12)13)7-2-3-11-5-9(6)7/h2-3,5-6,8H,4H2,1H3,(H,12,13) |
Clé InChI |
BYNKVNIMSRBGPJ-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(C2=C1C=NC=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



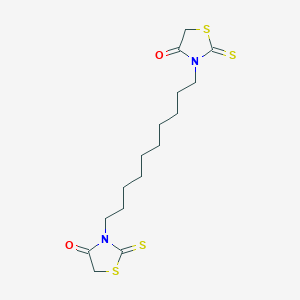
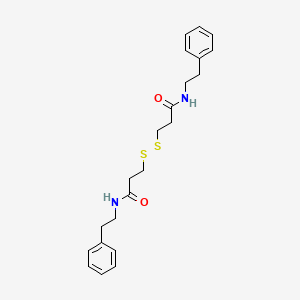
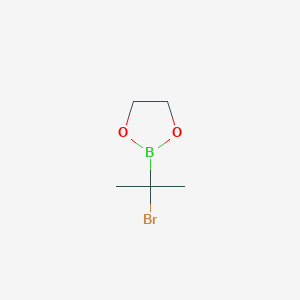
![N,N-Dimethyl-4-[(E)-(4-methyl-4H-1,2,4-triazol-3-yl)diazenyl]aniline](/img/structure/B14678260.png)
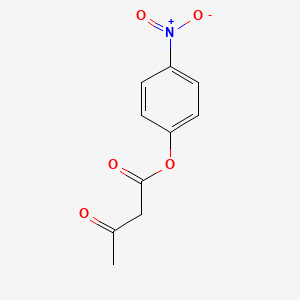





![3-[(3S,5S,10S,13R,14S,17R)-3-[(2S,5R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B14678287.png)
